Cas no 3253-44-9 (3-oxa-1-azaspiro4.4nonane-2,4-dione)

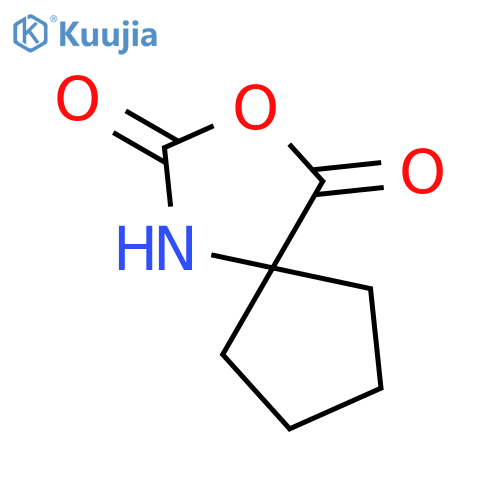

3253-44-9 structure

商品名:3-oxa-1-azaspiro4.4nonane-2,4-dione

3-oxa-1-azaspiro4.4nonane-2,4-dione 化学的及び物理的性質

名前と識別子

-

- 3-Oxa-1-azaspiro[4.4]nonane-2,4-dione

- 1-(Carboxyamino)cyclopentanecarboxylicacid anhydride

- 1-Aminocyclopentanecarboxylic acid N-carboxyanhydride

- Cyclopentanecarbamic acid, 1-carboxy-, cyclic anhydride

- Cyclopentanecarboxylicacid, 1-(carboxyamino)-, cyclic anhydride

- 3-oxa-1-azaspiro4.4nonane-2,4-dione

- SY225174

- 3-Oxa-1-azaspiro[4.4]nonane-2,4-dione(6CI,7CI,8CI,9CI)

- 3253-44-9

- EN300-200027

- SCHEMBL11804224

- AC5900

- MFCD18818619

- A924316

- DTXSID20702175

- DB-331440

-

- MDL: MFCD18818619

- インチ: InChI=1S/C7H9NO3/c9-5-7(3-1-2-4-7)8-6(10)11-5/h1-4H2,(H,8,10)

- InChIKey: JPIJBNGQJCBLKN-UHFFFAOYSA-N

- ほほえんだ: N1C2(CCCC2)C(=O)OC1=O

計算された属性

- せいみつぶんしりょう: 155.05827

- どういたいしつりょう: 155.058

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 218

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.4A^2

- 疎水性パラメータ計算基準値(XlogP): 0.6

じっけんとくせい

- PSA: 55.4

3-oxa-1-azaspiro4.4nonane-2,4-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D778012-5g |

3-Oxa-1-azaspiro[4.4]nonane-2,4-dione |

3253-44-9 | 95% | 5g |

$715 | 2024-07-20 | |

| Enamine | EN300-200027-0.25g |

3-oxa-1-azaspiro[4.4]nonane-2,4-dione |

3253-44-9 | 95% | 0.25g |

$138.0 | 2023-09-16 | |

| Enamine | EN300-200027-0.05g |

3-oxa-1-azaspiro[4.4]nonane-2,4-dione |

3253-44-9 | 95% | 0.05g |

$65.0 | 2023-09-16 | |

| Aaron | AR00D06J-5g |

3-Oxa-1-azaspiro[4.4]nonane-2,4-dione(6CI,7CI,8CI,9CI) |

3253-44-9 | 95% | 5g |

$1002.00 | 2023-12-14 | |

| A2B Chem LLC | AG05663-5g |

3-Oxa-1-azaspiro[4.4]nonane-2,4-dione(6CI,7CI,8CI,9CI) |

3253-44-9 | 95% | 5g |

$783.00 | 2024-04-20 | |

| Enamine | EN300-200027-5g |

3-oxa-1-azaspiro[4.4]nonane-2,4-dione |

3253-44-9 | 95% | 5g |

$710.0 | 2023-09-16 | |

| Aaron | AR00D06J-1g |

3-Oxa-1-azaspiro[4.4]nonane-2,4-dione(6CI,7CI,8CI,9CI) |

3253-44-9 | 95% | 1g |

$406.00 | 2025-02-10 | |

| Aaron | AR00D06J-2.5g |

3-Oxa-1-azaspiro[4.4]nonane-2,4-dione(6CI,7CI,8CI,9CI) |

3253-44-9 | 95% | 2.5g |

$798.00 | 2025-02-10 | |

| A2B Chem LLC | AG05663-1g |

3-Oxa-1-azaspiro[4.4]nonane-2,4-dione(6CI,7CI,8CI,9CI) |

3253-44-9 | 95% | 1g |

$327.00 | 2024-04-20 | |

| A2B Chem LLC | AG05663-500mg |

3-Oxa-1-azaspiro[4.4]nonane-2,4-dione(6CI,7CI,8CI,9CI) |

3253-44-9 | 95% | 500mg |

$263.00 | 2024-04-20 |

3-oxa-1-azaspiro4.4nonane-2,4-dione 関連文献

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

3253-44-9 (3-oxa-1-azaspiro4.4nonane-2,4-dione) 関連製品

- 51248-35-2(4-Isobutyloxazolidine-2,5-dione)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3253-44-9)3-oxa-1-azaspiro4.4nonane-2,4-dione

清らかである:99%

はかる:5g

価格 ($):690.0